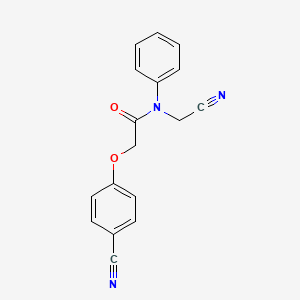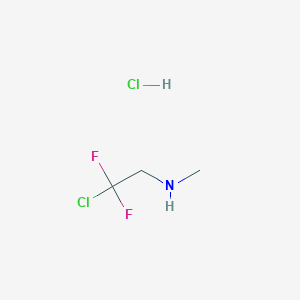
Pyrrole-3-carboxylic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole-3-carboxylic acid hydrate is a chemical compound with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its beige to brown crystalline powder appearance . This compound is used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
Pyrrole-3-carboxylic acid hydrate is known to have a diverse nature of activities . .
Mode of Action
It is known that pyrrole-containing compounds can interact with various biological targets due to their diverse nature of activities .
Biochemical Pathways
Pyrrole-containing compounds are known to affect various biochemical pathways due to their diverse nature of activities . .
Result of Action
It is known that pyrrole-containing compounds can have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Action Environment
It is known that the compound is soluble in water, benzene, diethyl ether, and petrol ether , which could potentially influence its action and stability.
Biochemische Analyse
Biochemical Properties
It is known that pyrrole-containing compounds have diverse biological activities and are found in many natural products
Cellular Effects
One study has shown that poly(pyrrole-3-carboxylic acid) nanoparticles, which are synthesized using Pyrrole-3-carboxylic acid hydrate, can be used as carriers for combined chemo-photothermal therapy . These nanoparticles exhibited pH-sensitive and near-infrared laser-controlled drug release, which was beneficial for drug enrichment in the tumor and for reducing the toxicity and side effects in normal tissue .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 144.0°C to 147.0°C , suggesting that it is stable at room temperature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrrole-3-carboxylic acid hydrate can be synthesized through several methods. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalytic amounts of iron(III) chloride and other reagents ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrole-3-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: Pyrrole derivatives can be oxidized to form pyrrole-2,3-diones.
Reduction: Reduction reactions can convert pyrrole-3-carboxylic acid to pyrrole-3-methanol.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst are used for halogenation.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Pyrrole-3-methanol.
Substitution: Halogenated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrrole-3-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specific electronic properties.
Vergleich Mit ähnlichen Verbindungen
- Pyrrole-2-carboxylic acid
- Pyrrole-3,4-dicarboxylic acid
- Indole-3-carboxylic acid
Comparison: Pyrrole-3-carboxylic acid hydrate is unique due to its specific substitution pattern on the pyrrole ring, which influences its reactivity and biological activity. Compared to pyrrole-2-carboxylic acid, it has different electronic properties and reactivity towards electrophilic substitution . Indole-3-carboxylic acid, while structurally similar, contains an additional benzene ring, leading to different chemical and biological properties .
Eigenschaften
IUPAC Name |
1H-pyrrole-3-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2.H2O/c7-5(8)4-1-2-6-3-4;/h1-3,6H,(H,7,8);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVUWWPGGBWCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)



![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2961118.png)
![N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2961119.png)



![METHYL 4-[2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE](/img/structure/B2961128.png)


![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)
![Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2961135.png)
